molecular formula C12H18Cl3FN2 B2849915 N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349708-93-5

N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2849915
CAS No.: 1349708-93-5
M. Wt: 315.64
InChI Key: NIDWOTYEADQXML-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS RN: 1349708-93-5) is a valuable chemical intermediate in pharmaceutical research and development . The compound features a piperidine scaffold substituted with a 4-chloro-2-fluorobenzyl group at the nitrogen atom and an amine functional group at the 4-position, presenting multiple sites for further chemical modification . This benzylpiperidine structural motif is significant in medicinal chemistry, as demonstrated by its application as a key synthetic intermediate in the preparation of bioactive molecules, including the development of pimavanserin and its related compounds . Researchers utilize this building block to explore structure-activity relationships in drug discovery programs, particularly in the synthesis of potential therapeutic agents. The dihydrochloride salt form offers enhanced stability and solubility for handling in various experimental conditions. This product is provided for research use only and is strictly intended for laboratory applications. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWOTYEADQXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=C(C=C2)Cl)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity against specific targets, making it a valuable compound in drug discovery programs aimed at developing novel therapeutics for various diseases.

Chlorinated Compounds:
Chlorinated compounds have been shown to exhibit enhanced biological properties. The presence of chlorine atoms in drug molecules often improves their pharmacokinetic profiles, including solubility and metabolic stability. Research indicates that over 250 FDA-approved drugs contain chlorine, highlighting the importance of this element in medicinal chemistry .

Biological Applications

Tyrosinase Inhibition:
One of the notable applications of compounds related to this compound is in the inhibition of tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are being explored as therapeutic agents for hyperpigmentation disorders. Studies have shown that structural analogs can effectively inhibit tyrosinase activity, suggesting that modifications to the piperidine ring can yield potent inhibitors .

Antimicrobial Activity:
Recent studies have demonstrated the potential antimicrobial properties of chlorinated compounds. For instance, derivatives of piperidine have shown significant antibacterial and antifungal activities against various pathogens, including E. coli and Candida species. The incorporation of chlorinated moieties has been linked to increased efficacy against these microorganisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Research has focused on modifying the piperidine structure to enhance binding affinity and selectivity towards biological targets. For example, variations in substituents on the benzyl group can significantly affect inhibitory potency against enzymes like tyrosinase .

Case Study 1: Tyrosinase Inhibitors

A study evaluated several derivatives based on the piperidine structure for their ability to inhibit tyrosinase from Agaricus bisporus. The results indicated that specific modifications led to compounds with low micromolar IC50 values, demonstrating their potential as therapeutic agents for treating hyperpigmentation disorders .

Case Study 2: Antimicrobial Efficacy

Research on chlorinated piperidine compounds revealed that certain derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli. The study highlighted how structural modifications could enhance antibacterial properties, paving the way for new antibiotic candidates .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Structural Variations and Physicochemical Properties

Compound Name Benzyl Substituents Amine Structure Molecular Weight (g/mol) Melting Point (°C) Key Applications
N-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 4-Cl, 2-F Piperidin-4-amine ~314.36* Not reported Pharmaceutical intermediate
DDO-02006 (N-(4-fluorobenzyl)piperidin-4-amine dihydrochloride) 4-F Piperidin-4-amine 352.20 (HRMS) Not reported Kv1.5 potassium channel modulator
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 4-F, 2-Me Piperidin-4-amine Not reported Not reported Research chemical
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride 4-Cl N-Methylpiperidin-4-amine 275.22 Not reported Pharmaceutical intermediate
N-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride 4-NO₂ Piperidin-4-amine 308.20 Not reported Laboratory reagent

*Estimated based on molecular formula (C₁₂H₁₇Cl₃FN₂).

Key Observations:
  • Substituent Effects :
    • Electron-withdrawing groups (EWGs) : Chloro (Cl) and fluoro (F) substituents enhance metabolic stability and influence binding affinity to biological targets (e.g., ion channels) .
    • Electron-donating groups (EDGs) : Methoxy (OCH₃) or methyl (CH₃) groups, as seen in analogs like DDO-02003 (4-methoxyphenyl), may alter solubility and pharmacokinetics .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility compared to free bases, critical for in vivo studies .

Q & A

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventEthanol+15% vs. DCM
Temperature70°C+20% vs. RT
Molar Ratio (Amine:Benzyl Halide)1:1.2Reduces side products

How is structural characterization performed for this compound?

Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻···H-N hydrogen bonds) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 283.1) .

What are the solubility and stability profiles of the dihydrochloride salt?

The dihydrochloride form enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. Stability studies (pH 1–7.4, 37°C) show >95% integrity over 48 hours. Storage at -20°C in desiccated conditions preserves long-term stability .

Which analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 column (90:10 water:acetonitrile + 0.1% TFA), retention time ~8.2 min, purity ≥98% .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 45.2%, H: 5.8%, Cl: 22.3%) .

Advanced Research Questions

How do structural modifications (e.g., halogen position) affect biological activity?

Comparative studies of analogs (e.g., 2,6-difluoro vs. 4-chloro-2-fluoro substitution) reveal:

  • Receptor Binding : 4-Chloro-2-fluoro substitution enhances affinity for σ-1 receptors (IC₅₀ = 12 nM vs. 45 nM for 2,6-difluoro) due to improved hydrophobic interactions .
  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl, F) reduce CYP450-mediated oxidation, extending half-life in hepatic microsomes .

Q. Table 2. Structure-Activity Relationship (SAR)

Substituentσ-1 Receptor IC₅₀ (nM)Metabolic Half-life (h)
4-Cl-2-F123.5
2,6-DiF451.2
3-F-4-OCH₃854.0

What strategies resolve contradictions in reported biological data?

Discrepancies in receptor binding assays often arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the piperidine amine, affecting affinity .
  • Cell Models : Primary neurons vs. transfected HEK293 cells show differential expression of receptor isoforms .
    Solution : Standardize protocols (e.g., pH 7.4, 25°C) and validate findings across multiple models .

How can computational modeling guide enantiomer synthesis?

Density Functional Theory (DFT) predicts energy barriers for chiral separation. For example:

  • Chiral Chromatography : Simulated enantiomeric resolution using amylose columns (ΔΔG = 2.1 kcal/mol) .
  • Catalytic Asymmetric Synthesis : Transition-state modeling identifies optimal ligands (e.g., BINAP) for enantioselective alkylation (ee >95%) .

What in vitro models are suitable for neuropharmacology studies?

  • Primary Cortical Neurons : Assess neuroprotective effects (e.g., glutamate-induced excitotoxicity) at 10–100 µM .
  • Radioligand Displacement Assays : Determine Ki values for monoamine transporters (e.g., SERT, DAT) .

How are metabolites identified and quantified?

  • LC-MS/MS : Detects Phase I metabolites (e.g., N-dealkylation, hydroxylation) in rat liver microsomes .
  • Isotopic Labeling : 14^{14}C-labeled compound tracks metabolic pathways in vivo .

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